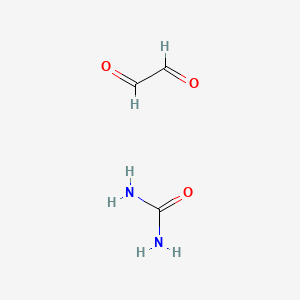
Oxaldehyde;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxal is the smallest dialdehyde, with the chemical formula OCHCHO, and is typically supplied as a 40% aqueous solution . Urea, on the other hand, is a colorless, odorless solid with the formula CO(NH₂)₂ . The combination of these two compounds results in a versatile compound with various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxaldehyde;urea involves the condensation of glyoxal with urea. This reaction typically occurs in an aqueous medium, where glyoxal reacts with urea to form 4,5-dihydroxy-2-imidazolidinone . The reaction conditions usually involve moderate temperatures and the absence of strong acids or bases to prevent side reactions.
Industrial Production Methods
Industrial production of glyoxal involves the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or the liquid-phase oxidation of acetaldehyde with nitric acid . Urea is industrially produced from ammonia and carbon dioxide via the Haber-Bosch process . The combination of these two industrially produced chemicals results in the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: Forms imidazolidinones when reacting with aldehydes.
Oxidation and Reduction: Glyoxal can be oxidized to glyoxylic acid or reduced to ethylene glycol.
Substitution Reactions: Urea can undergo substitution reactions with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid for the oxidation of acetaldehyde to glyoxal.
Reducing Agents: Hydrogen or metal hydrides for the reduction of glyoxal.
Condensation Agents: Aldehydes for the formation of imidazolidinones.
Major Products
Imidazolidinones: Formed from the condensation of glyoxal with urea.
Glyoxylic Acid: Formed from the oxidation of glyoxal.
Ethylene Glycol: Formed from the reduction of glyoxal.
Aplicaciones Científicas De Investigación
Oxaldehyde;urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxaldehyde;urea involves its ability to form cross-links between molecules. Glyoxal reacts with amino groups in proteins, leading to the formation of stable cross-links. This property is utilized in polymer chemistry and textile treatments to enhance the durability and stability of materials . The molecular targets include amino groups in proteins, and the pathways involve the formation of imidazolidinone derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Glyoxal: A dialdehyde used in similar applications but lacks the stability provided by urea.
Urea: A simple amide with various applications but does not form stable cross-links on its own.
Dimethylol Ethylene Urea: A derivative of glyoxal and urea used in textile treatments for wrinkle resistance.
Uniqueness
Oxaldehyde;urea is unique due to its ability to form stable cross-links, making it valuable in applications requiring enhanced material stability and durability. Its combination of glyoxal and urea properties allows it to be used in a wide range of fields, from industrial applications to scientific research .
Propiedades
Número CAS |
92908-38-8 |
|---|---|
Fórmula molecular |
C3H6N2O3 |
Peso molecular |
118.09 g/mol |
Nombre IUPAC |
oxaldehyde;urea |
InChI |
InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |
Clave InChI |
ZQUAGYUZGXDEIA-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C=O.C(=O)(N)N |
Números CAS relacionados |
53037-34-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

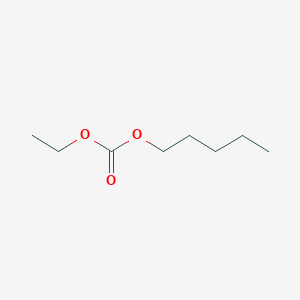
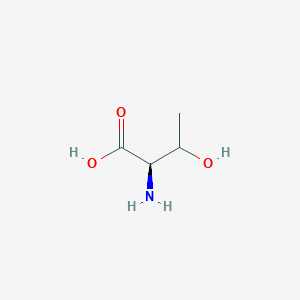

![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
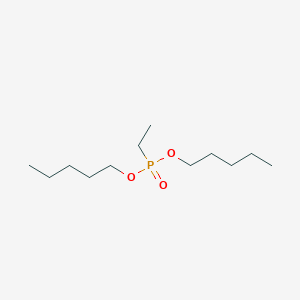
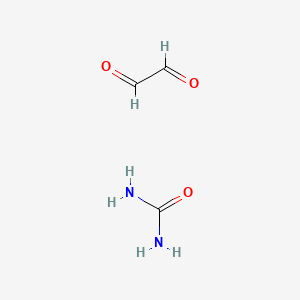
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

